molecular formula C19H34O3Si B14483247 Benzoic acid--tributylsilanol (1/1) CAS No. 64482-96-8

Benzoic acid--tributylsilanol (1/1)

Cat. No.: B14483247
CAS No.: 64482-96-8
M. Wt: 338.6 g/mol
InChI Key: MGXILMWRFKYKFY-UHFFFAOYSA-N
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Description

Benzoic acid–tributylsilanol (1/1) is a compound formed by the combination of benzoic acid and tributylsilanol in a 1:1 molar ratio Benzoic acid is a simple aromatic carboxylic acid, while tributylsilanol is an organosilicon compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid–tributylsilanol (1/1) typically involves the reaction of benzoic acid with tributylsilanol under controlled conditions. One common method is to dissolve benzoic acid in an organic solvent such as toluene, followed by the addition of tributylsilanol. The reaction mixture is then heated under reflux to facilitate the formation of the desired compound. The reaction can be represented as follows:

C6H5COOH+(C4H9)3SiOHC6H5COO-Si(C4H9)3+H2O\text{C}_6\text{H}_5\text{COOH} + \text{(C}_4\text{H}_9\text{)}_3\text{SiOH} \rightarrow \text{C}_6\text{H}_5\text{COO-Si(C}_4\text{H}_9\text{)}_3 + \text{H}_2\text{O} C6​H5​COOH+(C4​H9​)3​SiOH→C6​H5​COO-Si(C4​H9​)3​+H2​O

Industrial Production Methods

In an industrial setting, the production of benzoic acid–tributylsilanol (1/1) may involve larger-scale equipment and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid–tributylsilanol (1/1) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzoic acid and tributylsilanol oxide.

    Reduction: Reduction reactions may convert the compound into benzoic acid and tributylsilane.

    Substitution: The compound can participate in substitution reactions where the benzoic acid or tributylsilanol moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

    Oxidation: Benzoic acid and tributylsilanol oxide.

    Reduction: Benzoic acid and tributylsilane.

    Substitution: Products depend on the specific substituents introduced during the reaction.

Scientific Research Applications

Benzoic acid–tributylsilanol (1/1) has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of benzoic acid–tributylsilanol (1/1) involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Benzoic Acid: A simple aromatic carboxylic acid with antimicrobial properties.

    Tributylsilanol: An organosilicon compound used in various industrial applications.

    Benzoic Acid Derivatives: Compounds such as methyl benzoate and ethyl benzoate with similar chemical structures.

Properties

CAS No.

64482-96-8

Molecular Formula

C19H34O3Si

Molecular Weight

338.6 g/mol

IUPAC Name

benzoic acid;tributyl(hydroxy)silane

InChI

InChI=1S/C12H28OSi.C7H6O2/c1-4-7-10-14(13,11-8-5-2)12-9-6-3;8-7(9)6-4-2-1-3-5-6/h13H,4-12H2,1-3H3;1-5H,(H,8,9)

InChI Key

MGXILMWRFKYKFY-UHFFFAOYSA-N

Canonical SMILES

CCCC[Si](CCCC)(CCCC)O.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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